
2,4,4-Trimethyl-3-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethyl-3-oxopentanoic acid is an organic compound with the molecular formula C8H14O3. It is characterized by the presence of a carboxylic acid group and a ketone group within its structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-3-oxopentanoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,4-trimethyl-3-pentanone with a suitable oxidizing agent to introduce the carboxylic acid functionality. Another method involves the use of Grignard reagents to form the desired product through a series of steps involving intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to enhance the efficiency and yield of the process. The choice of solvents, temperature, and pressure conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethyl-3-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the alpha position relative to the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Formation of higher carboxylic acids.
Reduction: Formation of 2,4,4-trimethyl-3-hydroxypentanoic acid.
Substitution: Formation of halogenated derivatives or amine-substituted products.
Aplicaciones Científicas De Investigación
2,4,4-Trimethyl-3-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethyl-3-oxopentanoic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4-Trimethyl-3-oxopentanoic acid
- 3-Oxopentanoic acid
- 2-Hydroxybutanoic acid
Uniqueness
2,4,4-Trimethyl-3-oxopentanoic acid is unique due to the presence of three methyl groups, which confer steric hindrance and influence its reactivity compared to similar compounds. This structural feature can affect its interaction with enzymes and other molecules, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
53333-24-7 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
2,4,4-trimethyl-3-oxopentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-5(7(10)11)6(9)8(2,3)4/h5H,1-4H3,(H,10,11) |
Clave InChI |
NVBMXONDBOFHAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C(C)(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
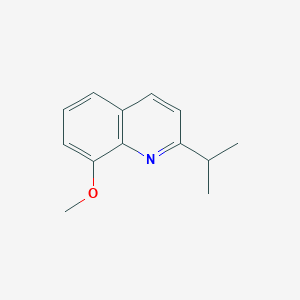
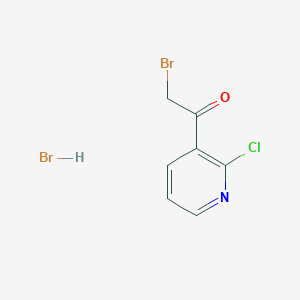
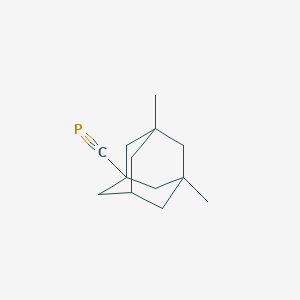

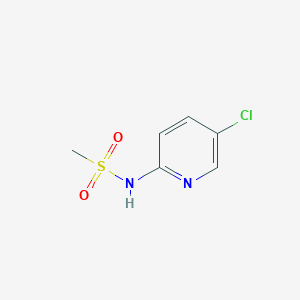
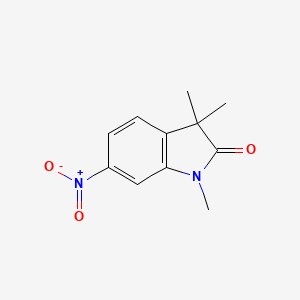
![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
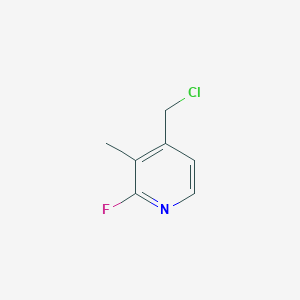
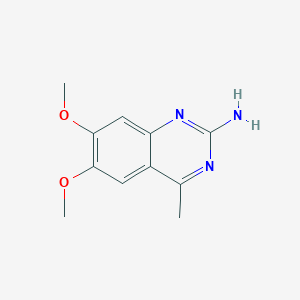
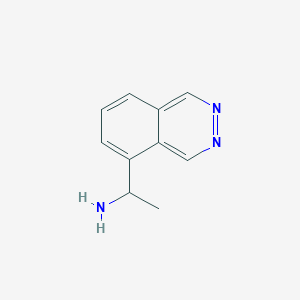
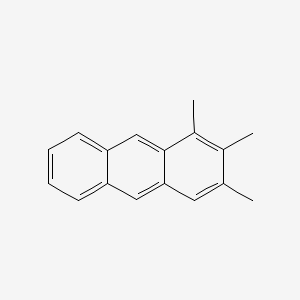
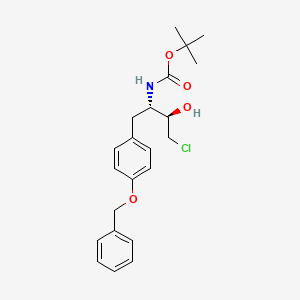
![3-Nitro-[2,3'-bipyridine]-4-carbonitrile](/img/structure/B13130425.png)
